molecular formula C14H14N2O3 B4554179 1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4554179
M. Wt: 258.27 g/mol
InChI Key: MOQAOCDNPJXTCP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a pyrimidine trione core substituted with two methyl groups at positions 1 and 3 and a (4-methylphenyl)methylidene moiety at position 4. The compound belongs to the class of 5-arylidene barbiturates, which are known for their structural versatility and applications in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₄N₂O₃, and its IUPAC name reflects the precise arrangement of substituents, which influence its electronic and steric properties .

Properties

IUPAC Name

1,3-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-4-6-10(7-5-9)8-11-12(17)15(2)14(19)16(3)13(11)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQAOCDNPJXTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-dimethylurea with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues of 5-Arylidene Barbiturates

The target compound shares structural similarities with other 5-arylidene barbiturates, differing primarily in the substituents on the arylidene group and the nitrogen atoms. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 5) N-Substituents Key Properties/Activities Reference
1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione (4-Methylphenyl)methylidene 1,3-dimethyl Unknown pharmacological activity; structural focus on arylidene substitution
5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl 1-(4-methylphenyl) Potential H-bonding interactions due to methoxy groups; uncharacterized bioactivity
1,3-Dibenzyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 4-Hydroxy-3-methoxyphenyl 1,3-dibenzyl Histone acetyltransferase p300 inhibitor (IC₅₀ = 1500 nM)
5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione 5-(4-Methylphenyl)furan-2-yl None (parent barbiturate) Enhanced π-π stacking potential; no reported activity
Amobarbital (5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione) 5-Ethyl, 5-(3-methylbutyl) None Sedative-hypnotic activity via GABA receptor modulation
Key Observations :
  • Substituent Effects on Bioactivity : The presence of electron-donating groups (e.g., methoxy in ) enhances hydrogen-bonding capacity and solubility, which correlates with improved inhibitory activity in dibenzyl derivatives (e.g., IC₅₀ = 1500 nM for histone acetyltransferase inhibition) . In contrast, alkyl substituents (e.g., ethyl in Amobarbital) prioritize lipophilicity, critical for blood-brain barrier penetration .
  • Arylidene vs. This contrasts with non-aromatic substituents in classical barbiturates like Amobarbital, which lack such electronic delocalization .

Physicochemical and Spectroscopic Properties

  • Melting Points : Classical barbiturates like Amobarbital exhibit lower melting points (~156°C) due to flexible alkyl chains, whereas arylidene derivatives (e.g., 1h in , m.p. 120–124°C) show higher thermal stability from rigid aromatic systems.
  • Spectroscopic Signatures :
    • FT-IR : The target compound’s carbonyl stretches (C=O) at ~1680 cm⁻¹ align with other barbiturates .
    • NMR : The deshielded Hx proton (δ ~5.20 ppm in pyrazolines ) is absent in the target compound, reflecting differences in conjugation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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